![molecular formula C10H13NO2 B032314 N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 CAS No. 131815-58-2](/img/structure/B32314.png)
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3
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Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3, also known as N-Acetyltyramine-d3, is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 182.23 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide . The InChI representation is InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 . The canonical SMILES representation is CC(=O)NCCC1=CC=C(C=C1)O and the isomeric SMILES representation is [2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.23 g/mol . Other computed properties include a XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 182.113458895 g/mol, a monoisotopic mass of 182.113458895 g/mol, a topological polar surface area of 49.3 Ų, a heavy atom count of 13, a formal charge of 0, a complexity of 162, and an isotope atom count of 3 .Scientific Research Applications
Pharmacological Research
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is used in pharmacological research due to its structural similarity to bioactive compounds. It serves as a precursor in the synthesis of various pharmacologically active derivatives. These derivatives are then tested for their therapeutic potential, including analgesic, anti-inflammatory, and neuroprotective activities .
Drug Design and Development
In the field of drug design, this compound is utilized for its ability to bind to specific receptors or enzymes. By modifying its structure, researchers can enhance its affinity and selectivity, leading to the development of new drugs with improved efficacy and reduced side effects .
Biological Activity Profiling
The compound’s deuterated form (d3) is particularly valuable in biological assays where it can act as an internal standard. This allows for more accurate quantification of the compound’s presence and activity in biological samples, aiding in the understanding of its pharmacokinetics and pharmacodynamics .
Chemical Synthesis
As a versatile synthetic intermediate, N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is employed in the synthesis of complex organic molecules. Its reactive functional groups make it a valuable starting point for constructing diverse chemical structures .
Molecular Interaction Studies
This compound is also instrumental in studying molecular interactions, especially in the context of hydrogen bonding and molecular docking. Its hydroxyphenyl group can form hydrogen bonds, making it a useful model for studying intermolecular forces .
Isotopic Labeling
The deuterium-labeled version of this compound is used in isotopic labeling studies to trace the metabolic pathways of related substances. This is crucial for understanding the metabolism of drugs and for identifying potential metabolites .
Mechanism of Action
Target of Action
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a biochemical used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound maintains anti-tumor properties . The exact mechanism of how it interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be derived from a marine bacterium named Streptoverticillium , suggesting it may interact with biochemical pathways common in marine organisms
Result of Action
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is known to maintain anti-tumor properties . This suggests that the compound may have a cytotoxic effect, leading to the death of tumor cells.
Action Environment
Given that the compound is derived from a marine bacterium , it is possible that factors such as temperature, pH, and salinity could impact its action
properties
IUPAC Name |
2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 |
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